ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate
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Overview
Description
Ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate is a complex organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is notable for its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate typically involves multi-step organic reactions. One common method starts with the reaction of an appropriate indole derivative with ethyl chloroformate under basic conditions to form the ethyl ester. This intermediate is then subjected to carbamoylation using a suitable carbamoylating agent, such as isocyanates, to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 9H-pyrido[3,4-b]indole-3-carboxylate: Shares a similar core structure but lacks the carbamoyl group.
β-Carboline derivatives: These compounds also contain the pyrido[3,4-b]indole scaffold and exhibit similar biological activities.
Uniqueness
Ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate is unique due to the presence of the carbamoyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for various research applications .
Properties
CAS No. |
1356545-75-9 |
---|---|
Molecular Formula |
C15H13N3O3 |
Molecular Weight |
283.3 |
Purity |
95 |
Origin of Product |
United States |
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